Bienvenue dans la boutique en ligne BenchChem!

2-(o-Tolyl)cyclohexanol

Drug metabolism Xenobiotic biotransformation Stereoselective metabolism

2-(o-Tolyl)cyclohexanol (CAS 523-25-1; molecular formula C₁₃H₁₈O; molecular weight 190.28 g/mol) is a substituted cyclohexanol bearing an ortho-tolyl group at the 2-position of the cyclohexane ring. It belongs to the broader 2-arylcyclohexanol class, a series historically explored for insect repellency and later recognized as chiral building blocks for asymmetric synthesis and pharmaceutical intermediates.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 523-25-1
Cat. No. B6334142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(o-Tolyl)cyclohexanol
CAS523-25-1
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCCCC2O
InChIInChI=1S/C13H18O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12-14H,4-5,8-9H2,1H3
InChIKeyFTDCRHPZMQFMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(o-Tolyl)cyclohexanol (CAS 523-25-1): Procurement-Relevant Physicochemical and Class Profile


2-(o-Tolyl)cyclohexanol (CAS 523-25-1; molecular formula C₁₃H₁₈O; molecular weight 190.28 g/mol) is a substituted cyclohexanol bearing an ortho-tolyl group at the 2-position of the cyclohexane ring. It belongs to the broader 2-arylcyclohexanol class, a series historically explored for insect repellency [1] and later recognized as chiral building blocks for asymmetric synthesis and pharmaceutical intermediates [2]. The ortho-methyl substitution imparts distinct steric and electronic properties that differentiate it from its meta- and para-tolyl isomers, influencing both synthetic accessibility and biological fate. Commercially, the compound is supplied as a racemic mixture of cis/trans diastereomers, with the trans isomer being the thermodynamically favored and more extensively studied form [3].

Why 2-(o-Tolyl)cyclohexanol Cannot Be Generically Substituted by Other 2-Arylcyclohexanol Isomers


The 2-arylcyclohexanol scaffold is not a uniform commodity: the position of the methyl substituent on the aromatic ring fundamentally alters metabolic fate, cardiopharmacological potency profile, and physicochemical properties. Direct comparative studies have demonstrated that the ortho-tolyl isomer follows a distinct metabolic pathway relative to the para-tolyl analog [1], and that the ortho-substituted derivatives occupy a unique position in the structure–activity relationship for cardiac inhibition—being simultaneously the most potent in the trans configuration and the least potent in the cis configuration among the isomeric series [2]. Even within the same stereochemical series, the ortho isomer cannot be assumed to behave identically to its meta or para counterparts in biological systems. Consequently, substituting 2-(o-tolyl)cyclohexanol with a cheaper or more readily available para- or meta-tolyl isomer without experimental validation risks introducing divergent metabolic liabilities or altered pharmacological outcomes.

2-(o-Tolyl)cyclohexanol: Quantitative Comparator-Based Evidence for Scientific Selection


Metabolic Fate Divergence: Ortho vs. Para Isomer in Rat In Vivo Studies

In a direct head-to-head metabolic study in male Holtzman rats, racemic trans-2-p-tolylcyclohexanol (para isomer) and trans-2-o-tolylcyclohexanol (ortho isomer) were administered intraperitoneally, and urinary metabolites were characterized by NMR and vapor-phase chromatography [1]. Approximately 50% of the recovered urinary metabolites from the para isomer had undergone aromatic methyl group oxidation. In contrast, no evidence of methyl group oxidation was detected for the ortho isomer; instead, the predominant metabolic route for the ortho isomer was ring hydroxylation at the axial C-5 position. This metabolic switch—from methyl oxidation (para) to ring hydroxylation (ortho)—demonstrates a qualitatively different biotransformation fate driven solely by the position of the methyl substituent.

Drug metabolism Xenobiotic biotransformation Stereoselective metabolism Toxicology

Cardio-Inhibitory Potency Rank Order Across Tolyl Isomers

A systematic comparative pharmacology study evaluated cyclohexanol and its 2-o-tolyl, 2-m-tolyl, and 2-p-tolyl derivatives for cardioplegic effects in intact anesthetized rats, isolated guinea pig hearts, and isolated rabbit atria [1]. Potency was assessed by the ability to produce cardiac arrest and the duration of arrest. Across both the tolyl and chlorophenyl substitution series, the trans-2-o-derivatives were identified as the most potent cardioplegic agents, while the cis-2-o-derivatives were the least potent. In contrast, the 2-m- and 2-p-chlorophenyl compounds exhibited myocardial toxicity, with hearts failing to return to normal activity after arrest. Although exact ED₅₀ values are not publicly available in the thesis abstract, the rank order—trans-2-o > other positional isomers—was unambiguously established.

Cardioplegia Cardiac pharmacology Structure–activity relationship Ion channel modulation

Computed Lipophilicity (XLogP3) Relative to 2-Phenylcyclohexanol

The computed XLogP3 value for 2-(o-tolyl)cyclohexanol is 3.1 [1], compared with 2.7 for the unsubstituted phenyl analog 2-phenylcyclohexanol [2]. The addition of the ortho-methyl group increases the predicted octanol–water partition coefficient by approximately 0.4 log units, consistent with increased hydrophobic surface area and slightly enhanced membrane partitioning potential. This difference is in line with the general observation that a methyl substituent contributes approximately +0.5 to log P, but the ortho position may partially shield the hydrophilic hydroxyl group, further modulating the effective lipophilicity.

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

2-(o-Tolyl)cyclohexanol: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Cardioplegic Agent Development and Cardiac Ion Channel Research

Investigators exploring calcium-antagonist mechanisms or developing cardioplegic solutions for cardiac surgery support should prioritize the ortho-tolyl isomer. The trans-2-o-tolyl derivatives have been shown to be the most potent cardioplegic agents within the 2-arylcyclohexanol series, while the meta and para derivatives carry a different efficacy–toxicity balance, including observed myocardial toxicity for certain chlorophenyl analogs [1]. Selecting the ortho isomer maximizes the probability of observing robust, reversible cardiac inhibition in isolated heart preparations and in vivo models.

Drug Metabolism and Toxicology Studies Requiring Defined Biotransformation Pathways

For metabolism-dependent toxicology or prodrug design studies, the ortho isomer offers a distinct advantage: it avoids the aromatic methyl oxidation pathway that consumes approximately 50% of the para isomer dose in rats, instead undergoing regioselective ring hydroxylation at C-5 [2]. This metabolic clarity simplifies metabolite identification and reduces the likelihood of forming reactive intermediates from methyl oxidation, making the ortho isomer a cleaner probe for studying structure–metabolism relationships in the 2-arylcyclohexanol class.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

Optically active 2-arylcyclohexanols, including the ortho-tolyl variant, have been established as chiral sources for asymmetric transformations and as intermediates for physiologically active substances such as diltiazem [3]. The ortho-methyl substituent introduces additional steric bulk proximal to the hydroxyl-bearing carbon, which can enhance diastereoselectivity in reactions where the aryl group participates in π-facial discrimination. Procurement of the racemic mixture followed by enzymatic or chemical kinetic resolution provides access to enantiomerically enriched trans-2-(o-tolyl)cyclohexanol for use as a chiral auxiliary or intermediate.

Structure–Permeability Relationship Studies for Topical or CNS-Targeted Agents

With an XLogP3 of 3.1—0.4 log units higher than the parent 2-phenylcyclohexanol [4]—the ortho-tolyl derivative is a suitable candidate for structure–permeability relationship studies. Its increased lipophilicity predicts enhanced partitioning into lipid membranes, making it relevant for dermal absorption optimization in repellent or topical formulations, or for CNS-targeted compound libraries where moderate lipophilicity is desired for blood–brain barrier penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(o-Tolyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.